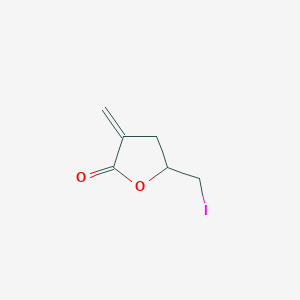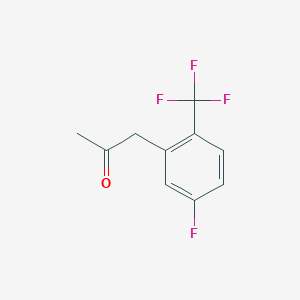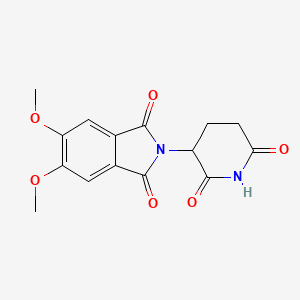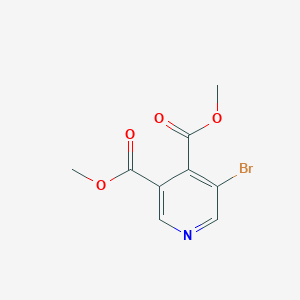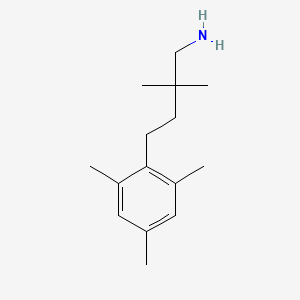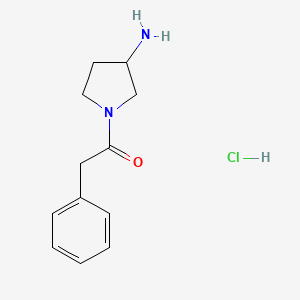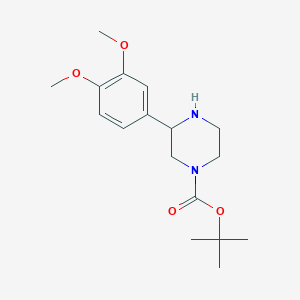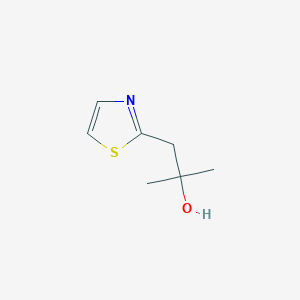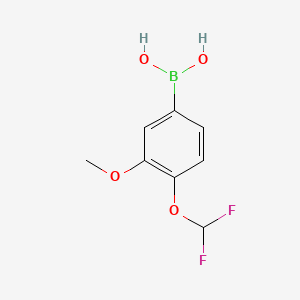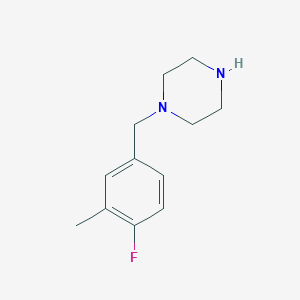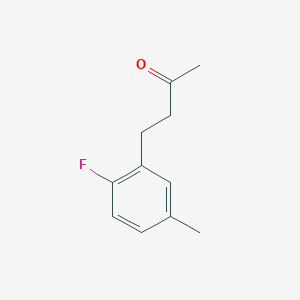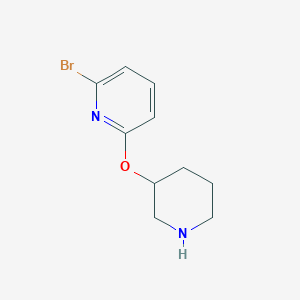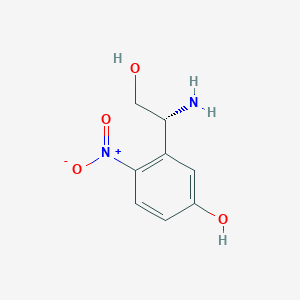
(r)-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a nitro group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a phenol derivative followed by the introduction of the amino and hydroxyethyl groups through a series of reactions. The specific conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol may involve large-scale nitration and subsequent functional group modifications. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction of the nitro group results in an amino derivative.
Aplicaciones Científicas De Investigación
®-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which ®-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitro group may participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-(1-Amino-2-hydroxyethyl)phenol
- ®-4-(1-Amino-2-hydroxyethyl)benzonitrile
- ®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol
Uniqueness
Compared to similar compounds, ®-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable for specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C8H10N2O4 |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
3-[(1R)-1-amino-2-hydroxyethyl]-4-nitrophenol |
InChI |
InChI=1S/C8H10N2O4/c9-7(4-11)6-3-5(12)1-2-8(6)10(13)14/h1-3,7,11-12H,4,9H2/t7-/m0/s1 |
Clave InChI |
SKKWSXQCMHNGAJ-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)[C@H](CO)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1O)C(CO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


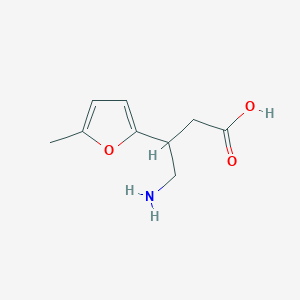
![O-[2-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B15320869.png)
